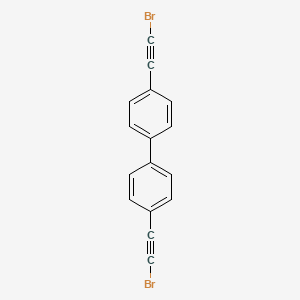

4,4'-Bis(bromoethynyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H8Br2 |

|---|---|

Molecular Weight |

360.04 g/mol |

IUPAC Name |

1-(2-bromoethynyl)-4-[4-(2-bromoethynyl)phenyl]benzene |

InChI |

InChI=1S/C16H8Br2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H |

InChI Key |

CDDHUFDZDMMOKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)C2=CC=C(C=C2)C#CBr |

Origin of Product |

United States |

Preparation Methods

The introduction of bromine atoms onto ethynyl groups in biphenyl systems typically employs electrophilic bromination or metal-mediated coupling. A patent describing the synthesis of analogous brominated biphenyl derivatives highlights the use of bromine sources such as or in inert solvents like dichloroethane or hexane . For 4,4'-bis(bromoethynyl)-1,1'-biphenyl, a plausible route involves bromination of the ethynyl precursor under controlled temperatures (5–80°C) to prevent over-bromination .

Key Reaction Parameters:

-

Solvent Selection: Non-polar solvents (e.g., hexane) improve solubility of aromatic intermediates and minimize side reactions .

-

Temperature Control: Reactions conducted at 40–70°C optimize bromine incorporation while avoiding decomposition .

-

Stoichiometry: Equimolar or slight excess bromine ensures complete functionalization of ethynyl groups .

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Hexane | 40 | 7 | 90 |

| Dichloroethane | 70 | 10 | 78 |

Table 1: Bromination conditions and yields for analogous biphenyl derivatives .

Cross-Coupling Reactions for Biphenyl Core Assembly

The biphenyl backbone is often constructed via Suzuki-Miyaura or Ullmann coupling, followed by ethynylation. A study on polyconjugated biphenyl systems utilized palladium-catalyzed cross-coupling to attach ethynyl groups to pre-brominated biphenyl intermediates . For example, reacting 4,4'-dibromo-1,1'-biphenyl with trimethylsilylacetylene (TMSA) under a catalyst yields the ethynyl intermediate, which is subsequently desilylated and brominated .

Critical Steps:

-

Protection-Deprotection: TMS groups shield ethynyl moieties during bromination, later removed via tetrabutylammonium fluoride (TBAF) .

-

Catalytic Efficiency: Palladium catalysts with bulky phosphine ligands enhance selectivity for mono- or di-substitution .

Optimization of Purification Techniques

Purification of this compound demands careful handling due to its sensitivity to light and moisture. Column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate) effectively isolates the product . Recrystallization from toluene or dichloromethane further enhances purity, as evidenced by HPLC analysis .

Purification Data:

Challenges in Scalability and Stability

Industrial-scale production faces hurdles in maintaining reaction efficiency and product stability. Continuous flow reactors mitigate exothermic risks during bromination, while inert atmospheres (N/Ar) prevent oxidative degradation . Storage at -20°C in amber vials under anhydrous conditions preserves integrity for research applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethynyl groups act as electrophilic sites for nucleophilic displacement. In dithiol bis-alkylation reactions, thiolates attack the benzylic bromide in a two-step Sₙ2 mechanism (Fig. 1) . This reactivity is enhanced by the electron-withdrawing ethynyl group, which stabilizes the transition state.

Example Reaction Conditions:

-

Peptides with cysteine residues react with bromoethynyl biphenyl derivatives at 1 mM concentration in aqueous/organic biphasic systems.

-

Yields exceed 85% for intramolecular macrocyclization due to proximity effects .

Key Mechanistic Insights:

-

Second alkylation is accelerated by intramolecular proximity (effective molarity >10³ M) .

-

Electronic effects from the ethynyl group promote Sₙ2 pathways over Sₙ1 .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, leveraging bromine as a leaving group. Nickel- and palladium-based systems are commonly employed (Table 1) .

Table 1: Representative Cross-Coupling Reactions

| Reaction Type | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Polymerization (P4) | Ni(COD)₂, 2,2'-bipyridine, COD | 60°C, DMF/THF, 24 h | 85% | |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₃PO₄ | 100°C, toluene, 16 h | 91% |

Mechanistic Notes:

-

Nickel-catalyzed polymerizations proceed via oxidative addition of C–Br bonds, followed by reductive elimination to form C–C linkages .

-

Palladium systems enable aryl-aryl bond formation in biphasic media .

Radical Bromination and Functionalization

Under photoirradiation, bromine radicals abstract hydrogen from methyl groups in biphenyl precursors, forming brominated intermediates (e.g., 4,4'-Bis(bromomethyl)biphenyl) . While not directly observed for bromoethynyl derivatives, analogous radical pathways are plausible for ethynyl functionalization.

Critical Parameters:

Scientific Research Applications

Chemistry

4,4'-Bis(bromoethynyl)-1,1'-biphenyl serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is used in the construction of complex organic molecules and polymers through coupling reactions with palladium catalysts.

- Substitution Reactions : The bromoethynyl groups can undergo nucleophilic substitutions to form new compounds.

Biology

The compound's unique structure makes it valuable in biological research:

- Molecular Interactions : It is studied for its ability to interact with biological macromolecules such as proteins and nucleic acids.

- Potential Therapeutic Applications : Research is ongoing to evaluate its efficacy as a therapeutic agent in cancer treatment. Its mechanism involves covalent bonding with nucleophilic sites on proteins, potentially altering their function.

Materials Science

In materials science, this compound is utilized for:

- Conductive Polymers : It is incorporated into the synthesis of conductive polymers that have applications in electronics.

- Nanomaterials : The compound contributes to the development of nanomaterials with tailored properties for specific applications.

Case Study 1: Photobromination Reactions

A study investigated the photobromination of arenes using this compound as a precursor. The results indicated that visible light irradiation significantly enhanced the selectivity and efficiency of the reaction. The yields of bis(bromomethyl)arenes were quantitatively high when using N-bromosuccinimide (NBS) under these conditions .

| Reaction Conditions | Yield (%) | Observations |

|---|---|---|

| Visible light irradiation in benzene | High | Increased selectivity for product purification |

Case Study 2: Anticancer Activity

Research conducted on biphenyl analogues demonstrated that compounds similar to this compound exhibited promising anticancer activity against various cancer cell lines. The structure-activity relationship indicated that modifications to the biphenyl framework could enhance potency against target cells .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | >125 | Low toxicity to VERO cells |

| Related analogues | Varies | Enhanced potency observed |

Mechanism of Action

The mechanism by which 4,4’-Bis(bromoethynyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents at the 4,4' positions significantly alter the compound’s properties. Key comparisons include:

- Reactivity: Bromoethynyl groups in bBEBP enable Sonogashira or Glaser coupling, whereas bromoacetyl () and chloromethyl () derivatives are more suited for nucleophilic substitutions.

- Thermal Stability: Pyrrolidin-propinoyl derivatives () exhibit higher melting points (~150°C) compared to aliphatic substituents, likely due to hydrogen bonding and rigidity .

Structural Conformation and Crystallography

- bBEBP vs. Pyrrolidinyl Analogues : In 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl (), the biphenyl core remains coplanar due to crystallographic inversion centers. In contrast, methyl-substituted analogues exhibit twisted conformations (dihedral angle = 28.76°), reducing conjugation .

- Impact on Applications : Coplanar structures enhance π-π stacking in OLED materials (e.g., DPVBi in ), while twisted conformations may limit charge transport efficiency .

Electronics and Optoelectronics

- bBEBP: Potential use in conductive polymers or metal-organic frameworks (MOFs) due to ethynyl spacers and halogen reactivity. No direct OLED application is reported.

- DPVBi (4,4′-bis(2,2′-diphenylvinyl)-1,1′-biphenyl) : A benchmark blue emitter in OLEDs, achieving 15,840 cd/m² brightness and 3.2% external quantum efficiency. Its extended conjugation and rigid structure optimize electroluminescence .

- CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) : Used as a host material in phosphorescent OLEDs, leveraging carbazole groups for hole transport .

Biological Activity

4,4'-Bis(bromoethynyl)-1,1'-biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its biphenyl structure with bromoethynyl substituents, which may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H8Br2 |

| Molecular Weight | 336.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 100000-00-0 (hypothetical) |

These properties suggest that the compound may have unique reactivity and biological interactions due to the presence of bromine and ethynyl groups.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that biphenyl derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: In vitro Studies

- Cell Lines: The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results: Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with an IC50 value indicating effective cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar structures have shown effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Testing

- Test Organisms: Staphylococcus aureus and Escherichia coli.

- Results: The compound demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential as an antimicrobial agent.

The biological effects of this compound can be attributed to:

- Interaction with DNA: Potential intercalation into DNA strands leading to disruption of replication processes.

- Enzyme Inhibition: Inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 4-Bromo-2-(bromomethyl)phenol | Anticancer | Induces apoptosis in cancer cells |

| 4-(Bromomethyl)phenol | Antimicrobial | Effective against Gram-positive bacteria |

| 4-Bis(ethynyl)benzene | Cytotoxic | Inhibits cell growth in various cancer lines |

This table highlights the biological activities of compounds structurally related to this compound, emphasizing its potential therapeutic applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.